molecular formula C39H58S2 B12938843 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12938843
M. Wt: 591.0 g/mol
InChI Key: VUKZDNCRKVLGDU-UHFFFAOYSA-N
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Description

2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound belonging to the family of heteropentalenes. These compounds are characterized by their unique structure, which includes two fused five-membered rings. The specific structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves the combination of benzo[b]thieno[2,3-d]thiophene with a pentacosyl group. One common method involves the treatment of benzo[b]thieno[2,3-d]thiophene derivatives with alkylating agents in the presence of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and calcium oxide . The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Techniques such as solution shearing and microwave-assisted synthesis can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites within biological systems. This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its specific pentacosyl substitution, which imparts distinct physicochemical properties. This substitution enhances its solubility, stability, and potential for various applications in organic electronics and materials science .

Properties

Molecular Formula

C39H58S2

Molecular Weight

591.0 g/mol

IUPAC Name

2-pentacosyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C39H58S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-33-30-31-35-37(32-33)41-38-34-28-25-26-29-36(34)40-39(35)38/h25-26,28-32H,2-24,27H2,1H3

InChI Key

VUKZDNCRKVLGDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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